5-ethyl-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide
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Overview
Description
5-ethyl-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a thiophene ring, a pyrrolidinone moiety, and a sulfonamide group, making it a unique structure with potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfonamide group: This step involves the reaction of the thiophene derivative with sulfonyl chloride in the presence of a base like pyridine.
Attachment of the pyrrolidinone moiety: This can be done through a nucleophilic substitution reaction where the pyrrolidinone is introduced to the aromatic ring.
Final modifications: The ethyl and methoxy groups are introduced through alkylation and methylation reactions, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
5-ethyl-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving sulfonamides.
Medicine: Potential use as an antibiotic or anti-inflammatory agent.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-ethyl-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide likely involves the inhibition of enzymes that utilize sulfonamide substrates. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase, leading to the inhibition of folic acid synthesis in bacteria.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: A well-known antibiotic with a similar sulfonamide group.
Sulfasalazine: Used in the treatment of inflammatory bowel disease.
Sulfanilamide: One of the earliest sulfonamide antibiotics.
Uniqueness
5-ethyl-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide is unique due to its combination of a thiophene ring and a pyrrolidinone moiety, which may confer distinct biological activities compared to other sulfonamides.
Properties
IUPAC Name |
5-ethyl-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S2/c1-3-13-7-9-17(24-13)25(21,22)18-12-6-8-15(23-2)14(11-12)19-10-4-5-16(19)20/h6-9,11,18H,3-5,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCFMQQBFINLBFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NC2=CC(=C(C=C2)OC)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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